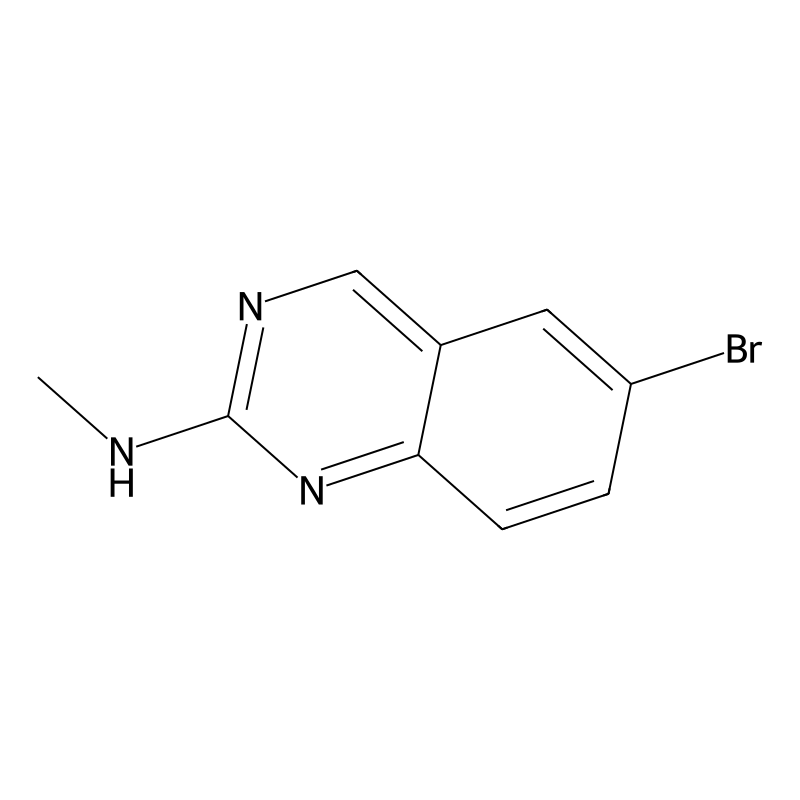

6-bromo-N-methylquinazolin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

6-Bromo-N-methylquinazolin-2-amine is an organic molecule with the chemical formula C9H8BrN3. While there's limited information on its specific research applications, several studies describe its synthesis and characterization. One such study details a method for synthesizing the compound using readily available starting materials, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry .

6-bromo-N-methylquinazolin-2-amine is a chemical compound classified within the quinazoline family, characterized by its unique structure that includes a bromine atom at the sixth position and a methyl group attached to the nitrogen atom at the second position of the quinazoline ring. The molecular formula for this compound is C₉H₈BrN₃, and it has a molecular weight of approximately 228.08 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse reactivity and biological properties .

There is no documented research on the mechanism of action of 6-bromo-N-methylquinazolin-2-amine. The quinazoline core is present in various bioactive molecules, some of which target kinases, enzymes involved in cellular signaling []. However, further investigation would be needed to determine if this specific compound has any biological activity.

Due to the lack of specific research on 6-bromo-N-methylquinazolin-2-amine, it's advisable to handle it with caution assuming potential hazards common to aromatic amines and organic bromides. This may include:

- Skin and eye irritation

- Respiratory tract irritation upon inhalation

- Potential genotoxicity due to the presence of a bromine atom (needs further investigation)

- Suzuki Coupling: This compound can undergo Suzuki cross-coupling reactions with arylboronic acids, which allows for the formation of biaryl compounds. This reaction is facilitated by the presence of the bromine atom, which serves as a leaving group.

- Nucleophilic Substitution: The bromine atom can also be replaced by various nucleophiles, leading to the synthesis of derivatives with different functional groups.

- Reduction Reactions: The nitrogen atoms in the quinazoline structure can be targets for reduction, potentially altering the biological activity of the compound.

Research indicates that 6-bromo-N-methylquinazolin-2-amine exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential as an anti-cancer agent, with some studies suggesting that it may inhibit certain cancer cell lines. Additionally, it may exhibit antimicrobial properties, although further research is needed to fully elucidate its mechanisms and efficacy against specific pathogens .

The synthesis of 6-bromo-N-methylquinazolin-2-amine typically involves several steps:

- Starting Material Preparation: The synthesis often begins with readily available quinazoline derivatives.

- Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination using bromine or N-bromosuccinimide under controlled conditions.

- Methylation: The methyl group is introduced via N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for further applications .

6-bromo-N-methylquinazolin-2-amine has various applications across different fields:

- Pharmaceuticals: Due to its potential anti-cancer and antimicrobial properties, it is being explored as a lead compound in drug development.

- Material Science: Its unique structure may allow it to be used in creating novel materials with specific electronic or optical properties.

- Chemical Probes: It can serve as a chemical probe in biological studies to investigate cellular processes involving quinazoline derivatives .

Studies on the interactions of 6-bromo-N-methylquinazolin-2-amine with biological targets are ongoing. Preliminary data suggest that it may interact with specific enzymes or receptors involved in cancer progression or microbial resistance mechanisms. Understanding these interactions is crucial for developing effective therapeutic strategies and optimizing its pharmacological profile .

Several compounds share structural similarities with 6-bromo-N-methylquinazolin-2-amine, each exhibiting unique properties and activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Antimicrobial activity |

| 6-Chloro-N-methylquinazolin-2-amine | Chlorine instead of bromine at position 6 | Potential anti-cancer properties |

| 4-Methylquinazoline | Methyl group at position 4 | Neuroprotective effects |

These compounds are significant for comparative studies, as they may exhibit differing biological activities based on their structural variations. The presence of different halogens (bromine vs. chlorine) and substituents can greatly influence their reactivity and biological interactions .

Quinazoline heterocycles are bicyclic aromatic compounds consisting of a fused benzene and pyrimidine ring system. These nitrogen-containing heterocycles are distinguished by their chemical stability and versatility in medicinal chemistry, serving as scaffolds for diverse pharmacological activities. The quinazoline core exhibits planar geometry, which facilitates interactions with biological targets such as kinases and enzymes. Structural modifications, including substitutions at positions 2, 3, 4, 6, and 8, enable tailored bioactivity, making quinazoline derivatives critical in drug discovery.

Historical Context and Pharmacological Significance

The synthesis of quinazoline was first reported in 1895 via decarboxylation of quinazoline-2-carboxylic acid. Subsequent studies revealed its potential as a pharmacophore, particularly in anticancer agents. FDA-approved drugs like gefitinib (EGFR inhibitor) and erlotinib (NSCLC treatment) exemplify quinazoline’s clinical utility. These derivatives leverage substitutions at the 4-position (e.g., phenyl groups) and 6-position (e.g., halogens) to enhance binding affinity to ATP-binding sites of tyrosine kinases.

Structural Classification of Quinazoline Derivatives

Quinazoline derivatives are classified based on substituents and oxidation states:

- Quinazolinones: Oxidized forms with a ketone group at position 4, as seen in antimalarial agents like febrifugine.

- Halogenated Derivatives: Bromine or chlorine at positions 6 or 8 enhances electronic interactions and cytotoxicity.

- N-Substituted Derivatives: Alkyl or aryl groups at positions 2 or 4 modulate solubility and target specificity.

Table 1: Key Substituents in Quinazoline Derivatives and Their Effects

| Position | Substituent | Pharmacological Impact | Example Drugs |

|---|---|---|---|

| 4 | Phenyl | Enhances kinase inhibition (e.g., EGFR) | Gefitinib, Erlotinib |

| 6 | Bromine | Improves anticancer activity | 6-Bromo derivatives |

| 2 | Methyl | Modifies electronic properties and reactivity | 6-Bromo-N-methylquinazolin-2-amine |

Position of 6-Bromo-N-Methylquinazolin-2-Amine in the Quinazoline Family

6-Bromo-N-methylquinazolin-2-amine distinguishes itself through:

- Bromine at Position 6: Introduces electron-withdrawing effects, enhancing electrophilic reactivity and potential for nucleophilic substitution.

- Methyl Group at Position 2: Stabilizes the amino group via steric and electronic effects, influencing hydrogen-bonding capabilities.This combination positions the compound as a precursor for further functionalization, particularly in kinase-targeted therapies.